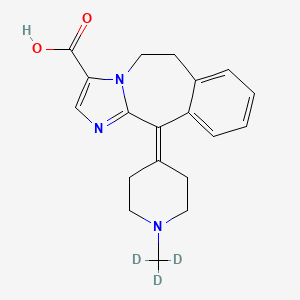

Alcaftadine 3-Carboxylic Acid-d3

Description

Overview of Alcaftadine (B1684316) Metabolite Research Significance

Research into the metabolites of alcaftadine has revealed important aspects of its pharmacology. nih.gov Following administration, alcaftadine is rapidly converted to its active carboxylic acid metabolite. nih.gov This conversion is not mediated by the common cytochrome P450 (CYP450) enzyme system, but rather by cytosolic enzymes such as aldehyde dehydrogenase. fda.govnih.gov This is a significant finding as it suggests a lower potential for drug-drug interactions involving the CYP450 pathway. fda.govnih.gov

Principles and Applications of Deuterated Analogs in Modern Drug Development Research

Deuterated analogs, also known as stable isotope-labeled (SIL) internal standards, are compounds where one or more hydrogen atoms are replaced by their stable isotope, deuterium (B1214612) (²H or D). acanthusresearch.com This substitution results in a molecule with a higher mass but nearly identical chemical and physical properties to the unlabeled compound, or analyte. acanthusresearch.comwuxiapptec.com This characteristic makes them ideal internal standards for quantitative bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS). acanthusresearch.comnih.gov

The primary application of deuterated analogs like Alcaftadine 3-Carboxylic Acid-d3 is to improve the accuracy and precision of analytical measurements. nebiolab.com In bioanalytical studies, such as pharmacokinetics, variability can be introduced during sample preparation, chromatography, and detection. wuxiapptec.com By adding a known amount of the deuterated internal standard to the sample, researchers can correct for these variations. nebiolab.com The ratio of the analyte to the internal standard provides a more reliable measure of the analyte's concentration than the analyte's signal alone. nebiolab.com

The key considerations for a good SIL internal standard include:

Stability of the label: The deuterium atoms should be placed in positions where they are not easily exchanged with protons from the solvent or biological matrix. acanthusresearch.com

Sufficient mass difference: A mass difference of 4-5 daltons between the analyte and the internal standard is generally preferred to minimize potential cross-talk in the mass spectrometer. wuxiapptec.com

Isotopic purity: The internal standard should have a very low level of the non-labeled species. acanthusresearch.com

While deuterated standards are widely used and recommended by regulatory agencies, it is important to note that they may not always perfectly correct for all matrix effects, which are interferences from other components in the biological sample. nih.govmyadlm.org

Scope and Research Focus on this compound in Academic Inquiry

The research focus on this compound is primarily in its application as an internal standard for the accurate quantification of the alcaftadine carboxylic acid metabolite in biological samples. pharmaffiliates.comdaicelpharmastandards.com This is crucial for pharmacokinetic studies that aim to determine the absorption, distribution, metabolism, and excretion (ADME) of alcaftadine. acanthusresearch.com

By using this compound, researchers can reliably measure the concentration of the active metabolite in plasma over time. fda.govdrugbank.com This data is vital for establishing the pharmacokinetic profile of alcaftadine and its metabolite, including parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life. fda.govdrugbank.com For example, after ocular administration of alcaftadine, the mean Cmax of the carboxylic acid metabolite was found to be approximately 3 ng/mL, occurring at 1 hour after dosing. fda.govdrugbank.com The use of a deuterated internal standard ensures the robustness and reliability of such findings, which are fundamental to the drug development and regulatory approval process. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

11-[1-(trideuteriomethyl)piperidin-4-ylidene]-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-21-9-6-14(7-10-21)17-15-5-3-2-4-13(15)8-11-22-16(19(23)24)12-20-18(17)22/h2-5,12H,6-11H2,1H3,(H,23,24)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWYFQCFNPVJKM-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C(=O)O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C(=O)O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies for Deuterated Metabolites

Approaches for Site-Specific Deuterium (B1214612) Incorporation in Complex Organic Molecules

Achieving site-specific deuteration in structurally complex molecules requires a diverse toolkit of synthetic methods. The goal is to replace specific hydrogen atoms with deuterium with high precision, avoiding unwanted isotopic scrambling. rsc.org General strategies often rely on catalytic hydrogen isotope exchange (HIE) or the use of pre-deuterated building blocks. researchgate.netresearchgate.net

Directly deuterating carboxylic acids and their derivatives is a significant area of research. Methods for regioselective late-stage hydrogen-isotope exchange are particularly valuable. chemrxiv.org One powerful approach involves transition metal catalysis, where metals like palladium, rhodium, or iridium facilitate the reversible activation of C-H bonds, allowing for exchange with a deuterium source, commonly deuterium oxide (D₂O). researchgate.netchemrxiv.org For example, palladium-catalyzed methods have been developed for the deuteration of C(sp³)–H bonds at the β-position of free carboxylic acids. chemrxiv.org Another innovative technique utilizes synergistic photoredox and hydrogen atom transfer (HAT) catalysis to achieve precise decarboxylative deuteration of aliphatic carboxylic acids, using D₂O as the deuterium source. rsc.orgresearchgate.net These methods can achieve excellent deuterium incorporation (up to 99%) at predicted sites under mild conditions. rsc.orgresearchgate.net

Controlling the stereochemistry of the newly formed carbon-deuterium (C-D) bond is a significant challenge in synthesis. nih.gov Biocatalysis offers a compelling solution, using enzymes to perform highly site- and stereoselective deuteration reactions under mild, aqueous conditions. For instance, certain enzymes can produce α-deuterated amino acids with precise stereocontrol. nih.gov Alongside biocatalysis, asymmetric metal catalysis provides another route to stereoselective deuteration. researchgate.net Recent advancements have also led to methods that achieve enantioselective deuteration without the need for external chiral sources, relying instead on the inherent chirality of the substrate to direct the isotopic incorporation. acs.org These techniques are crucial for synthesizing chiral deuterated molecules where biological activity is dependent on a specific three-dimensional arrangement. d-nb.info

Advanced Spectroscopic and Chromatographic Characterization of Deuterium Incorporation

Confirmation of the successful synthesis and isotopic purity of Alcaftadine (B1684316) 3-Carboxylic Acid-d3 requires a combination of advanced analytical techniques. These methods verify the structure, the location of the deuterium atoms, and the percentage of deuterium incorporation.

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is essential for confirming the mass shift corresponding to the incorporated deuterium. researchgate.net The molecular weight of Alcaftadine 3-Carboxylic Acid-d3 is expected to be approximately 3 Daltons higher than its non-deuterated counterpart. daicelpharmastandards.com Tandem mass spectrometry (MS/MS) can further confirm the location of the label by analyzing fragmentation patterns. ansto.gov.au

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the precise location and extent of deuteration.

¹H NMR: In the proton NMR spectrum of this compound, the characteristic singlet signal for the N-CH₃ protons would be absent or significantly diminished, providing strong evidence of successful deuteration. researchgate.net

²H NMR: The deuterium NMR spectrum would show a signal at the chemical shift corresponding to the N-methyl position, directly observing the incorporated deuterium. chemrxiv.org

Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS), are used for purification and quantitative analysis. acs.orgfrontiersin.org These techniques are crucial for separating the final product from any starting materials or byproducts and are the standard for bioanalytical studies using the deuterated compound as an internal standard. mdpi.com It is sometimes observed that deuterated compounds have slightly different retention times compared to their non-deuterated analogs, a phenomenon known as the chromatographic deuterium effect (CDE). acs.org

Table 2: Analytical Characterization Methods for this compound

| Technique | Purpose | Expected Outcome |

| High-Resolution Mass Spectrometry (HRMS) | Confirm molecular weight and isotopic enrichment. | Molecular ion peak at M+3 compared to the unlabeled analog. |

| Tandem Mass Spectrometry (MS/MS) | Confirm location of the deuterium label through fragmentation. | Fragmentation pattern consistent with a -CD₃ group on the piperidine (B6355638) nitrogen. |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Verify the absence of protons at the labeled site. | Disappearance of the N-CH₃ proton signal. |

| Deuterium Nuclear Magnetic Resonance (²H NMR) | Directly detect the incorporated deuterium. | Presence of a signal at the chemical shift of the N-methyl group. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purify and quantify the final compound. | A single, pure peak with the correct mass-to-charge ratio. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Observe changes in vibrational modes. | Appearance of C-D stretching vibrations and attenuation of corresponding C-H modes. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification and Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for confirming the successful incorporation and precise location of deuterium atoms in this compound. Both ¹H NMR (Proton NMR) and ²H NMR (Deuterium NMR) are employed for this purpose.

In the ¹H NMR spectrum of the unlabeled Alcaftadine 3-Carboxylic Acid, the N-methyl group on the piperidine ring would exhibit a characteristic singlet signal. In the ¹H NMR spectrum of this compound, the intensity of this singlet is significantly diminished or completely absent, providing direct evidence of deuterium incorporation at this position. The integration of the remaining proton signals in the spectrum is compared to the integration of the residual N-CH3 signal to quantify the extent of deuteration.

²H NMR spectroscopy provides a direct detection of the deuterium nuclei. The ²H NMR spectrum of this compound would show a signal at the chemical shift corresponding to the N-methyl group, confirming the location of the deuterium label. The presence of a single resonance in the expected region confirms the site-specific labeling.

The following table provides hypothetical ¹H NMR data for this compound, illustrating the expected changes upon deuteration.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Notes on Deuteration |

| 8.10 | s | 1H | H-2 (imidazole) | No change expected |

| 7.85 | s | 1H | H-9 (benzazepine) | No change expected |

| 7.30-7.50 | m | 4H | Aromatic protons | No change expected |

| 4.20 | t | 2H | CH₂ (benzazepine) | No change expected |

| 3.10 | t | 2H | CH₂ (benzazepine) | No change expected |

| 2.80 | br d | 2H | Piperidine protons | No change expected |

| 2.30 | br t | 2H | Piperidine protons | No change expected |

| 2.25 | s | ~0.03H | N-CH₃ (piperidine) | Signal significantly reduced due to d3 labeling, indicating >97% deuteration |

| 1.80-2.00 | m | 4H | Piperidine protons | No change expected |

Note: This data is representative and actual chemical shifts may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry for Isotopic Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the isotopic purity of this compound. HRMS provides highly accurate mass measurements, allowing for the differentiation between the deuterated compound and its unlabeled and partially deuterated counterparts.

The analysis is typically performed using electrospray ionization (ESI) coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The high mass accuracy of these instruments allows for the confident determination of the elemental composition of the detected ions.

For this compound, the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be approximately 3 mass units higher than that of the unlabeled compound. By analyzing the mass spectrum, the relative abundances of the ions corresponding to the d0 (unlabeled), d1, d2, and d3 species can be determined. This data is then used to calculate the isotopic purity of the sample.

The following table presents a hypothetical HRMS analysis report for a sample of this compound.

Table 2: Representative High-Resolution Mass Spectrometry Data for Isotopic Purity Assessment of this compound

| Ion Species | Calculated m/z | Observed m/z | Mass Difference (ppm) | Relative Abundance (%) | Isotopic Purity Contribution |

| [C₁₉H₂₂N₃O₂]⁺ (d0) | 324.1707 | 324.1705 | -0.6 | 0.5 | 0.5% d0 |

| [C₁₉H₂₁DN₃O₂]⁺ (d1) | 325.1770 | 325.1768 | -0.6 | 1.5 | 1.5% d1 |

| [C₁₉H₂₀D₂N₃O₂]⁺ (d2) | 326.1832 | 326.1830 | -0.6 | 3.0 | 3.0% d2 |

| [C₁₉H₁₉D₃N₃O₂]⁺ (d3) | 327.1895 | 327.1893 | -0.6 | 95.0 | 95.0% d3 |

Note: The calculated isotopic purity in this representative data is 95.0%. The mass difference in parts per million (ppm) indicates the high accuracy of the measurement.

Advanced Analytical Applications of Alcaftadine 3 Carboxylic Acid D3 in Bioanalytical Methodologies

Development and Validation of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methods for Quantitation of Alcaftadine (B1684316) and its Metabolites

The quantitation of alcaftadine and its primary active metabolite, alcaftadine 3-carboxylic acid, in biological samples such as plasma is routinely achieved using liquid chromatography with tandem mass spectrometry (LC-MS/MS). fda.govresearchgate.net This highly sensitive and selective technique is essential for determining the low concentrations of these compounds following administration. fda.gov

Role of Alcaftadine 3-Carboxylic Acid-d3 as an Internal Standard in Bioanalytical Assays

This compound serves as an ideal internal standard (IS) in bioanalytical methods for the quantification of alcaftadine and its non-deuterated carboxylic acid metabolite. axios-research.compharmaffiliates.com Stable isotope-labeled compounds are the preferred choice for internal standards in mass spectrometry-based quantification because they exhibit nearly identical physicochemical properties to the analyte of interest. chromatographyonline.com This ensures that the IS and the analyte behave similarly during sample preparation, chromatographic separation, and ionization, thereby effectively compensating for variations in extraction recovery and matrix effects. chromatographyonline.com The use of a deuterated standard like this compound is a common and accepted practice in quantitative bioanalysis. semanticscholar.org

Optimization of Chromatographic Separation for Deuterated and Non-Deuterated Analogs

Effective chromatographic separation of the analyte from its deuterated internal standard and other matrix components is critical for accurate quantification. While stable isotope-labeled internal standards are designed to co-elute with the analyte, slight differences in retention times can occur. chromatographyonline.com The substitution of hydrogen with deuterium (B1214612) can lead to minor changes in the molecule's properties, which may result in a small chromatographic shift. bioscientia.denih.gov

For alcaftadine and its metabolites, reversed-phase high-performance liquid chromatography (RP-HPLC) is a common separation technique. longdom.org Optimization of the mobile phase composition, flow rate, and column chemistry is crucial to achieve sharp, symmetrical peaks and adequate separation from potential interferences. A typical mobile phase might consist of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. longdom.orgresearchgate.net The goal is to achieve baseline separation of the analytes of interest while ensuring that the deuterated internal standard elutes as closely as possible to its non-deuterated counterpart to provide the most accurate correction for matrix effects. chromatographyonline.com In some cases, a complete co-elution is desirable to ensure both analyte and internal standard experience the exact same matrix effects. chromatographyonline.com

Table 1: Example Chromatographic Conditions for Alcaftadine Analysis

| Parameter | Condition | Reference |

| Column | Enable C18 G (250 × 4.6 mm, 5 µm) | longdom.org |

| Mobile Phase | Methanol: Water (50:50% v/v) | longdom.org |

| Flow Rate | 1.2 ml/min | longdom.org |

| Detection | UV at 282 nm | longdom.org |

| Retention Time | 3.15 min | longdom.org |

| Note: This table presents an example of HPLC conditions; UPLC conditions would be adapted for smaller particle size columns and higher pressures, leading to faster analysis times. |

Mass Spectrometry Parameters for Enhanced Sensitivity and Selectivity

Tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity required for bioanalytical assays. The process involves the selection of a specific precursor ion for the analyte and its internal standard, followed by fragmentation of these ions to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the specificity of the assay. chromatographyonline.com

For alcaftadine and this compound, the mass spectrometer parameters, including ionization source settings (e.g., electrospray ionization - ESI), collision energy, and specific MRM transitions, are optimized to maximize the signal response for each compound. The distinct mass difference between the deuterated internal standard and the non-deuterated analyte allows for their simultaneous measurement without interference.

Table 2: Molecular Information for Alcaftadine and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Alcaftadine | C19H21N3O | 307.39 | 147084-10-4 |

| Alcaftadine 3-Carboxylic Acid | C19H21N3O2 | 323.39 | 147083-93-0 |

| This compound | C19H18D3N3O2 | 326.41 | 1795019-71-4 |

| Data sourced from multiple references. pharmaffiliates.comnih.govdaicelpharmastandards.comallmpus.com |

Evaluation of Matrix Effects and Ion Suppression in Complex Biological Samples Using Deuterated Standards

Biological matrices like plasma and urine are complex mixtures of endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer source, a phenomenon known as matrix effect. nih.gov This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy and precision of the analytical method. chromatographyonline.comnih.gov

The use of a stable isotope-labeled internal standard such as this compound is the most effective way to compensate for matrix effects. Because the deuterated standard has nearly identical chemical and physical properties to the analyte, it is assumed to experience the same degree of ion suppression or enhancement. chromatographyonline.com By calculating the ratio of the analyte response to the internal standard response, the variability introduced by matrix effects can be normalized, leading to more reliable quantitative results. chromatographyonline.com

However, it is crucial to validate that the analyte and its deuterated internal standard experience the same matrix effects. Differential matrix effects can occur if there is a slight separation in their retention times, exposing them to different co-eluting matrix components. myadlm.org Therefore, during method development, post-extraction addition experiments are often performed to assess the extent of ion suppression or enhancement across different biological samples.

Application of this compound in Quantitative Metabolomics Research

While the primary application of this compound is as an internal standard for pharmacokinetic studies, its utility can extend to quantitative metabolomics. Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. In this context, stable isotope-labeled compounds are invaluable tools.

This compound can be used as a spike-in standard in metabolomics workflows to assess data quality and to aid in the absolute quantification of related metabolic pathways, should they be of interest. Although alcaftadine's metabolism is primarily mediated by non-CYP450 cytosolic enzymes to its active carboxylic acid metabolite, understanding any further downstream metabolism could be a focus of a targeted metabolomics study. nih.govcrsubscription.com In such studies, the known concentration of the spiked-in deuterated standard provides a reference point for the accurate quantification of other, unlabeled metabolites. The use of internal standards is a fundamental aspect of achieving reliable and reproducible results in quantitative metabolomics.

In Vitro Mechanistic Investigations of Alcaftadine Biotransformation Using Deuterated Analogs

Elucidation of Specific Metabolic Pathways for Alcaftadine (B1684316) 3-Carboxylic Acid Formation in Cellular and Subcellular Systems

The conversion of alcaftadine to its carboxylic acid metabolite is a critical step in its biological processing. In vitro studies using various human cellular and subcellular systems have been instrumental in mapping this metabolic pathway.

Research has shown that alcaftadine is not significantly metabolized by the well-known microsomal cytochrome P450 (CYP450) enzyme system. researchgate.netnih.gov Instead, its rapid conversion to the active carboxylic acid metabolite is primarily mediated by non-CYP450 cytosolic enzymes. nih.govfda.gov

In vitro investigations utilizing human liver microsomes and, more importantly, cytosolic fractions have identified the principal enzymes responsible. nih.govfda.gov These studies suggest that the metabolism occurs predominantly through aldehyde oxidation, catalyzed by soluble cytosolic enzymes, most likely aldehyde dehydrogenase (ALDH) and aldehyde oxidase (AOX). researchgate.net The lack of significant CYP450 involvement was further substantiated in clinical studies where the administration of a potent CYP3A4 inhibitor, ketoconazole, did not inhibit the in vivo metabolism of alcaftadine. Furthermore, neither alcaftadine nor its carboxylic acid metabolite substantially inhibits the major CYP450 enzymes, indicating a low potential for clinically relevant drug interactions through this pathway. fda.gov

While the enzymes responsible for alcaftadine's oxidation have been identified, specific kinetic studies (e.g., determining Michaelis-Menten constant, Kₘ, and maximum reaction velocity, Vₘₐₓ) using deuterated alcaftadine or its metabolite, Alcaftadine 3-Carboxylic Acid-d3, are not extensively reported in publicly available scientific literature. Such studies would be crucial for quantifying the precise impact of deuterium (B1214612) substitution on the binding affinity and catalytic efficiency of aldehyde oxidase and aldehyde dehydrogenase.

Investigation of Kinetic Isotope Effects (KIE) in Alcaftadine Metabolism

The Kinetic Isotope Effect (KIE) is a powerful tool used to elucidate reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. The use of a deuterated analog like Alcaftadine-d3 is central to such investigations.

Specific experimental data assessing the deuterium KIE on the rate of alcaftadine metabolism is not available in the reviewed scientific literature. However, general principles of AOX-mediated metabolism provide a strong theoretical basis for expecting an isotope effect. The mechanism of oxidation by AOX often involves the cleavage of a carbon-hydrogen (C-H) bond at the site of metabolism as the rate-limiting step. wuxiapptec.com Because a carbon-deuterium (C-D) bond is stronger and requires more energy to break than a C-H bond, substituting hydrogen with deuterium at the aldehyde functional group of alcaftadine would be expected to slow down the rate of its conversion to the carboxylic acid metabolite. wuxiapptec.com Studies on other substrates for AOX have demonstrated large deuterium isotope effects, with values up to 5.2, confirming that hydride transfer can be a rate-determining step. nih.gov

The magnitude of the KIE has significant mechanistic implications. A large KIE would provide strong evidence that the C-H bond cleavage at the aldehyde group is the primary rate-limiting step in alcaftadine's metabolic conversion. This knowledge can be strategically employed in drug design to enhance metabolic stability. By intentionally replacing hydrogen with deuterium at the site of metabolism—a strategy known as "deuterium-strengthening"—the rate of metabolic clearance can be reduced. wuxiapptec.com This attenuation of metabolism can lead to a longer drug half-life and potentially altered pharmacokinetic profiles. researchgate.net Without specific KIE data for alcaftadine, the precise impact on its metabolic pathway flux remains a theoretical consideration based on the established behavior of its metabolizing enzymes.

Application of this compound in Metabolic Fate Studies of Analogs

Stable isotope-labeled compounds, such as this compound, are invaluable tools in modern metabolic research, particularly in studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). They are considered the gold standard for use as internal standards in quantitative bioanalysis. An ideal internal standard co-elutes with the analyte and has a similar extraction recovery and ionization response, which a deuterated analog provides.

While the principles are well-established, specific studies employing this compound as an internal standard to investigate the metabolic fate of other alcaftadine analogs are not described in the available literature. In such a hypothetical study, this compound would be added to biological samples containing a novel, non-deuterated alcaftadine analog. By comparing the mass spectrometric signal of the new analog's potential carboxylic acid metabolite to the known concentration of this compound, researchers could accurately quantify the formation of the new metabolite, even at very low levels, thereby elucidating the metabolic pathways of the new analog.

Theoretical and Computational Studies on Deuteration Effects in Alcaftadine Metabolites

Quantum Chemical Calculations for Carbon-Deuterium Bond Properties and Reactivity

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in predicting the effects of deuteration on a molecular level. rsc.orgmdpi.com These calculations can elucidate the differences in bond properties and reactivity between a standard C-H bond and a C-D bond within a molecule like the alcaftadine (B1684316) metabolite.

The primary effect of substituting hydrogen with deuterium (B1214612) is an increase in the bond strength. The C-D bond is roughly 6 to 10 times more stable than the C-H bond. gabarx.comnih.gov This increased stability arises from the lower zero-point vibrational energy of the heavier deuterium isotope. researchgate.net Quantum chemical calculations can precisely quantify this difference by computing the bond dissociation energies (BDEs) for specific C-H and C-D bonds in the Alcaftadine 3-Carboxylic Acid-d3 molecule. A higher calculated BDE for the C-D bond directly translates to a greater energy requirement for bond cleavage, which is often the rate-limiting step in metabolic reactions. scirp.org

Furthermore, these computational methods can model the transition states of metabolic reactions. rsc.org By calculating the activation energy required to break the respective bonds, a direct comparison of reactivity can be made. The higher activation energy predicted for C-D bond cleavage provides a quantitative measure of the kinetic isotope effect (kH/kD). nih.gov This value is crucial for forecasting the extent to which the metabolism of this compound will be slowed compared to its non-deuterated counterpart.

Table 1: Hypothetical Quantum Chemical Calculation Data for C-H vs. C-D Bond in Alcaftadine Metabolite

| Parameter | C-H Bond (Non-deuterated) | C-D Bond (Deuterated) | Unit |

|---|---|---|---|

| Bond Dissociation Energy (BDE) | 413 | 424 | kJ/mol |

| Vibrational Frequency | 2990 | 2140 | cm⁻¹ |

| Calculated Activation Energy (for cleavage) | 18.5 | 20.1 | kcal/mol |

| Predicted Kinetic Isotope Effect (kH/kD) | ~6.5 |

This table presents hypothetical, yet scientifically plausible, data to illustrate the expected differences based on established principles of quantum chemistry.

Molecular Dynamics Simulations and Conformational Analysis of Deuterated Metabolites

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as solvent molecules or biological receptors. arxiv.org For this compound, MD simulations can reveal whether the subtle change in mass and bond length due to deuteration leads to significant alterations in its three-dimensional structure and flexibility.

The simulations can also explore the conformational space available to the molecule, identifying the most stable low-energy conformations. nih.gov This is critical because the biological activity of a molecule is intimately linked to its shape and ability to fit into a receptor's binding pocket. Any significant shift in the dominant conformations of this compound could theoretically impact its binding affinity to its targets. However, studies on other deuterated compounds suggest that such significant changes are unlikely. researchgate.net

Table 2: Illustrative Molecular Dynamics Simulation Data for Alcaftadine Metabolites

| Parameter | Alcaftadine Carboxylic Acid | This compound | Unit | Indication |

|---|---|---|---|---|

| Average RMSD | 2.1 | 2.0 | Å | Structural Stability (Lower is more stable) |

| Average Radius of Gyration (RoG) | 17.5 | 17.4 | Å | Molecular Compactness |

| Dominant Conformational Cluster | Cluster A (45%) | Cluster A (48%) | % of simulation time | Similarity in preferred 3D shape |

| Solvent Accessible Surface Area (SASA) | 450 | 445 | Ų | Potential change in hydrophobicity |

This table contains illustrative data based on typical outcomes of MD simulations, showing minimal expected differences between the two molecules.

In Silico Prediction of Metabolic Vulnerabilities and Deuteration Sites for Altered Biotransformation

In silico tools play a crucial role in modern drug discovery by predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net For deuterated compounds, these tools are particularly valuable for predicting how the strategic placement of deuterium might alter metabolic pathways. nih.gov

The metabolism of alcaftadine to its carboxylic acid metabolite is known to be mediated by non-CYP450 cytosolic enzymes, specifically aldehyde oxidase (AO). drugbank.comresearchgate.net In silico models can predict the "soft spots" or sites of metabolism (SOMs) on a molecule—the atoms most susceptible to enzymatic attack. researchgate.net For alcaftadine, the aldehyde group is a primary site of oxidation. By deuterating the carbon atom(s) involved in this transformation, the metabolic process can be slowed.

However, a key phenomenon that in silico models can help predict is "metabolic switching." nih.govcdnsciencepub.com When a primary metabolic pathway is slowed or blocked by deuteration, the body's metabolic machinery may shift to alternative, previously minor, pathways. juniperpublishers.com This can lead to the formation of different metabolites, which may have their own pharmacological or toxicological profiles. nih.gov Predicting these alternative pathways is complex but essential. Advanced computational models, sometimes incorporating machine learning, can analyze the entire molecule to identify secondary and tertiary metabolic vulnerabilities. researchgate.net For this compound, this would involve assessing whether slowing the oxidation of the aldehyde group could lead to increased metabolism at other sites, such as the piperidine (B6355638) ring or the tricyclic core. The unpredictability of these effects in vivo underscores the importance of using in silico tools to guide the synthesis and testing of deuterated compounds. nih.gov

Table 3: Example of In Silico Metabolic Vulnerability Prediction

| Molecular Region | Predicted Primary Metabolic Reaction | Predicted Vulnerability Score (Non-deuterated) | Predicted Vulnerability Score (Deuterated at Aldehyde) |

|---|---|---|---|

| Aldehyde Group | Oxidation | 0.95 (High) | 0.30 (Low) |

| Piperidine Ring | N-dealkylation / Oxidation | 0.25 (Low) | 0.45 (Moderate) |

| Benzazepine Core | Aromatic Hydroxylation | 0.10 (Very Low) | 0.15 (Low) |

This table provides a hypothetical output from an in silico prediction tool, illustrating the concept of metabolic switching where vulnerability shifts from the primary site to a secondary site upon deuteration.

Future Research Directions and Methodological Innovations in Deuterated Chemical Compound Studies

Exploration of Novel Deuteration Techniques for Pharmaceutical Research

The synthesis of deuterated compounds is a cornerstone of their application in pharmaceutical research. Traditional methods are continually being refined, and novel techniques are emerging to provide more efficient, selective, and scalable deuteration processes.

Recent advancements include the development of novel copper-catalyzed methods for selective allylic deuteration and new approaches for creating deuterated versions of nitrogen-mustard-based prodrugs. marquette.edu Furthermore, the use of D2O as an inexpensive and readily available deuterium (B1214612) source is being exploited in innovative ways, such as in H/D exchange reactions to produce deuterated alkyl sulfonium (B1226848) salts. d-nb.info These reagents can then be used to introduce deuterated methyl (CD3), ethyl (CH3CD2), and other alkyl groups into drug candidates with high site selectivity and deuterium incorporation. d-nb.info

Another promising area is the use of non-directed palladium-catalyzed C-H activation for hydrogen isotope exchange. nih.gov This method allows for the deuteration of aromatic C-H bonds in pharmaceuticals using D2O as the solvent, offering a straightforward route to labeled compounds with high deuterium uptake. nih.gov Continuous flow systems, such as the H-Cube® Mini Plus and H-Cube® Pro, are also streamlining deuteration by generating high-purity deuterium gas from the electrolysis of D2O for use in continuous flow reactions. thalesnano.com

The table below summarizes some of the innovative deuteration techniques currently being explored.

| Deuteration Technique | Description | Potential Advantages |

| Copper-Catalyzed Allylic Deuteration | A method for selectively introducing deuterium at the allylic position of organic molecules. marquette.edu | Addresses a previously underdeveloped area of deuteration, expanding the toolkit for medicinal chemists. marquette.edu |

| H/D Exchange with Deuterated Alkyl Sulfonium Salts | Utilizes D2O to prepare deuterated alkylating agents for the introduction of deuterated alkyl groups into target molecules. d-nb.info | Offers excellent site selectivity and high deuterium content, overcoming common issues in deuteration. d-nb.info |

| Non-Directed Palladium-Catalyzed C-H Activation | Employs a palladium catalyst to facilitate the exchange of hydrogen for deuterium on aromatic rings using D2O. nih.gov | Provides a direct and efficient method for labeling complex pharmaceutical compounds. nih.gov |

| Continuous Flow Deuteration | Systems that generate high-purity deuterium gas from D2O for immediate use in hydrogenation-type reactions. thalesnano.com | Enhances safety and efficiency compared to traditional methods using pressurized deuterium gas cylinders. thalesnano.com |

Integration of Alcaftadine (B1684316) 3-Carboxylic Acid-d3 in Advanced Analytical Platforms

Deuterated compounds like Alcaftadine 3-carboxylic acid-d3 are invaluable tools in advanced analytical platforms, primarily due to the mass difference between hydrogen and deuterium. This property is exploited in various applications, from metabolic studies to high-precision analytical measurements.

In bioanalytical research, this compound can be used as an internal standard for mass spectrometry-based quantification of its non-deuterated counterpart in biological samples. thalesnano.comdaicelpharmastandards.com The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis, as it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful technique where deuterated compounds play a crucial role. HDX-MS is used to study protein conformation, dynamics, and interactions. nih.gov While not a direct application of this compound itself, the principles of HDX-MS underscore the importance of deuterium in probing biological systems at a molecular level.

Advanced analytical platforms that can be used for the analysis of deuterated compounds include high-resolution mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. thalesnano.comhidenanalytical.com For instance, specialized mass spectrometers are capable of distinguishing between deuterium and helium-4, which have very similar masses, a critical capability in certain research applications. hidenanalytical.com

The following table outlines the key analytical applications of deuterated compounds like this compound.

| Analytical Platform | Application of Deuterated Compound | Benefit |

| Mass Spectrometry (MS) | Internal standard for quantitative analysis. thalesnano.com | Increased accuracy and precision of measurements. thalesnano.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solvent for sample analysis (e.g., D2O) and for studying molecular structure. thalesnano.comresearchgate.net | Provides detailed structural information about molecules in solution. thalesnano.com |

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Probing protein structure and dynamics. nih.gov | Elucidates conformational changes and binding interfaces in proteins. |

Opportunities for Mechanistic Enzyme Studies with Isotopic Probes

The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. nih.govmdpi.combeilstein-journals.org The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the breaking of a C-D bond are typically slower than those involving a C-H bond. nih.gov By measuring the rates of reaction for both the deuterated and non-deuterated substrates, researchers can determine if C-H bond cleavage is a rate-limiting step in the enzymatic reaction. nih.govmdpi.com

Deuterated compounds can be used to study the mechanisms of various enzymes, including flavoproteins and adenosylcobalamin-dependent enzymes. nih.govnih.gov For example, in studies of flavoprotein enzymes, deuterated nicotinamide (B372718) coenzymes like NADH and NADPH are used to investigate hydrogen-transfer reactions. nih.gov Similarly, in the study of adenosylcobalamin-dependent enzymes, tritium (B154650) and deuterium KIE measurements provide valuable information about the reaction pathway and the nature of the transition state associated with hydrogen transfer. nih.gov

Isotopically sensitive branching experiments can also provide mechanistic insights. beilstein-journals.org In such experiments, a deuterated precursor can influence the ratio of products formed in a reaction, providing evidence for a particular reaction pathway. beilstein-journals.org

The table below highlights the use of isotopic probes in mechanistic enzyme studies.

| Type of Study | Principle | Information Gained |

| Kinetic Isotope Effect (KIE) Measurement | Compares the reaction rates of deuterated and non-deuterated substrates. nih.govmdpi.com | Determines if C-H bond cleavage is a rate-limiting step and provides insights into the transition state. nih.govmdpi.comnih.gov |

| Isotopically Sensitive Branching | Examines how isotopic labeling affects the distribution of reaction products. beilstein-journals.org | Helps to distinguish between different possible reaction mechanisms. beilstein-journals.org |

| Tracer Isotope Experiments | Follows the position of an isotopic label from the substrate to the product. nih.gov | Provides information on the chemical mechanism of the enzyme-catalyzed reaction. nih.gov |

The Evolving Role of Deuterated Analogs in Fundamental Chemical Biology Research

Deuterated analogs are increasingly being recognized for their utility in fundamental chemical biology research, extending beyond their applications in drug metabolism studies. scienceopen.com They serve as valuable chemical probes to investigate a wide range of biological processes. scienceopen.combohrium.com

Specifically deuterated nucleotides, for instance, have been used to probe the mechanism of DNA and RNA cleavage by hydroxyl radicals. scienceopen.com By measuring the deuterium KIE on the cleavage of nucleic acids containing deuterated ribose or deoxyribose, researchers can quantify the reactivity of individual hydrogen atoms, providing high-resolution insights into the chemical and structural mechanisms of these processes. scienceopen.com

The development of deuterated drugs, or "heavy drugs," has become a hot topic in medicinal chemistry. d-nb.inforesearchgate.net The rationale behind this approach is that by selectively replacing hydrogen atoms at metabolic "hot spots" with deuterium, the rate of metabolic inactivation can be slowed down, leading to an improved pharmacokinetic profile. nih.govinformaticsjournals.co.in This can result in a longer drug half-life, reduced dosing frequency, and potentially fewer side effects due to the formation of fewer metabolites. nih.gov

The table below summarizes the evolving roles of deuterated analogs in chemical biology.

| Research Area | Application of Deuterated Analogs | Significance |

| Nucleic Acid Chemistry | Probing the mechanisms of DNA and RNA cleavage. scienceopen.com | Provides a detailed understanding of the chemical basis of nucleic acid damage and repair. scienceopen.com |

| Metabolic Research | Tracing metabolic pathways and studying metabolic profiles. | Informs the design of drugs with improved metabolic stability. |

| Drug Discovery | Development of "heavy drugs" with improved pharmacokinetics. d-nb.inforesearchgate.net | Offers a strategy to enhance the therapeutic potential of existing and new drugs. nih.govinformaticsjournals.co.in |

| Structural Biology | Used in NMR spectroscopy to simplify complex spectra and aid in structure elucidation. thalesnano.com | Facilitates the determination of the three-dimensional structures of biomolecules. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.